7,7-Difluorobicyclo[4.1.0]heptan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
1251924-02-3 |
|---|---|
Molecular Formula |
C7H10F2O |
Molecular Weight |
148.15 g/mol |
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4-6,10H,1-3H2 |
InChI Key |
GHDRQAQSUKXFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(F)F)C(C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7,7 Difluorobicyclo 4.1.0 Heptan 2 Ol
Strategies for Geminal Difluorocyclopropanation to Construct the Bicyclic Core
The primary approach to constructing the 7,7-difluorobicyclo[4.1.0]heptane core involves the [2+1] cycloaddition of a difluorocarbene, or a synthetic equivalent, to the double bond of a cyclohexene (B86901) precursor. The starting material for the synthesis of 7,7-Difluorobicyclo[4.1.0]heptan-2-ol would typically be 2-cyclohexen-1-ol (B1581600).
Carbene and Carbenoid Approaches for Difluorocyclopropane Formation
The generation of difluorocarbene (:CF₂) is a critical step in the synthesis of gem-difluorocyclopropanes. Various precursors and reaction conditions have been developed to generate this highly reactive intermediate.
A common and effective method for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na). beilstein-journals.orgorgsyn.org This salt, upon heating, undergoes decarboxylation to produce difluorocarbene, which can then be trapped by an alkene. beilstein-journals.org For the synthesis of this compound, 2-cyclohexen-1-ol would be reacted with sodium chlorodifluoroacetate in a high-boiling solvent like diglyme. beilstein-journals.org
Another related precursor is sodium bromodifluoroacetate (BrCF₂CO₂Na), which has been shown to be an effective difluorocarbene source for the high-yielding synthesis of gem-difluorocyclopropanes under milder conditions compared to its chloro-analogue. organic-chemistry.org The advantages of using BrCF₂CO₂Na include lower reaction temperatures and reduced amounts of the reagent. organic-chemistry.org
| Precursor | Typical Conditions | Advantages |
| Sodium Chlorodifluoroacetate | High temperature (e.g., refluxing diglyme) | Readily available, stable |
| Sodium Bromodifluoroacetate | Milder temperature | Higher reactivity, less reagent needed, non-hygroscopic |
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. While the direct difluorocyclopropanation of alkenes using PTC with precursors like chlorodifluoromethane (B1668795) has proven to be challenging due to the high reactivity of difluorocarbene with hydroxide (B78521) ions and water at the phase interface, parallels can be drawn from the highly successful PTC synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane. thieme-connect.de
The synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane is a classic example of a PTC reaction where dichlorocarbene (B158193) is generated from chloroform (B151607) and a concentrated aqueous solution of sodium hydroxide. bartleby.comscribd.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), transports the hydroxide ion into the organic phase, where it deprotonates chloroform to generate the trichloromethyl anion, which then eliminates a chloride ion to form dichlorocarbene. bartleby.comscribd.com This carbene then reacts with cyclohexene to form the desired product. bartleby.com
| Catalyst Type | Role in Dichlorocyclopropane Synthesis | Potential Application in Difluorocyclopropane Synthesis |
| Quaternary Ammonium Salts | Transports hydroxide ions to the organic phase to generate dichlorocarbene from chloroform. bartleby.comscribd.com | Could potentially be used with a suitable difluorocarbene precursor that requires basic conditions for activation in a two-phase system. |
| Quaternary Arsonium Salts | Have been shown to be effective for the two-phase reaction of chlorodifluoromethane with alkenes. beilstein-journals.org | Offer an alternative to ammonium salts for PTC-mediated difluorocyclopropanation. |
For difluorocyclopropanation, a modified PTC system has been described using dibromodifluoromethane (B1204443). In this system, a halophilic reaction occurs where a tribromomethyl anion abstracts a bromine from dibromodifluoromethane to generate a difluoromethyl anion, which then forms difluorocarbene in the organic phase. thieme-connect.dersc.org
Microwave irradiation has emerged as a valuable tool in organic synthesis for dramatically accelerating reaction rates. A microwave-based protocol for the rapid preparation of 1,1-difluorocyclopropanes using fluorinated acetate (B1210297) salts has been developed. organic-chemistry.org This method significantly reduces reaction times from hours to minutes compared to conventional heating. organic-chemistry.org For example, the reaction of an alkene with sodium chlorodifluoroacetate in a low-boiling solvent like THF can be completed within five minutes under microwave irradiation. organic-chemistry.org This approach not only enhances efficiency but also often leads to cleaner reactions and easier product isolation. The application of microwave-assisted synthesis can be extended to allylic alcohols, providing a rapid route to the corresponding difluorocyclopropanated products. researchgate.netnih.gov
| Method | Reaction Time | Key Advantages |
| Conventional Heating | Several hours | Simple setup |
| Microwave Irradiation | Minutes | Rapid reaction, cleaner products, use of lower boiling solvents. organic-chemistry.org |
Alternative Fluorination Routes for Introducing the Geminal Difluoromethylene Group
Instead of constructing the cyclopropane (B1198618) ring with the gem-difluoro group already in place, an alternative strategy involves first forming a bicyclo[4.1.0]heptane skeleton with a suitable functional group at the 7-position, which is then converted to the difluoromethylene group.
Deoxyfluorination is a process that converts a carbonyl group or a hydroxyl group into a difluoro or fluoro group, respectively. This strategy could be applied to a precursor such as bicyclo[4.1.0]heptan-2-one or a related keto ester. nih.gov Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues, or sulfur tetrafluoride (SF₄), are commonly used for the conversion of ketones to gem-difluorides. acs.org
The application of sulfur tetrafluoride can convert a ketone directly to a gem-difluoromethylene group. acs.org While highly effective, SF₄ is a toxic gas and requires specialized handling. More user-friendly reagents like DAST can also effect this transformation. This approach would involve the synthesis of a bicyclo[4.1.0]heptan-2-one derivative, followed by treatment with a deoxyfluorinating agent to install the gem-difluoro group at the 7-position if the ketone is at that position, or at the 2-position to be followed by further functional group manipulations.
| Reagent | Substrate | Product |
| Sulfur Tetrafluoride (SF₄) | Ketones, Aldehydes, Alcohols, Carboxylic Acids | -CF₂-, -CHF₂, -F, -CF₃ acs.org |
| Diethylaminosulfur Trifluoride (DAST) | Ketones, Aldehydes, Alcohols | -CF₂-, -CHF₂, -F |
Nucleophilic Fluorination Methods and Recent Advances in Reagent Development
The construction of the 7,7-difluorobicyclo[4.1.0]heptane core is most efficiently achieved via the [2+1] cycloaddition of a difluorocarbene (:CF₂) with a cyclohexene precursor. Difluorocarbene is a highly reactive intermediate, and its generation under controlled conditions is key to successful difluorocyclopropanation. cas.cn
Historically, reagents such as sodium chlorodifluoroacetate (ClCF₂CO₂Na) were used, which thermally decompose to generate difluorocarbene. thieme-connect.com However, this method often requires high temperatures. Modern approaches have focused on developing milder and more efficient difluorocarbene precursors. cas.cnthieme-connect.com A significant advancement has been the use of (Trifluoromethyl)trimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent, in combination with a nucleophilic initiator like sodium iodide (NaI). beilstein-journals.orgresearchgate.net This system generates difluorocarbene under relatively mild conditions and has been successfully used for the difluorocyclopropanation of various alkenes, including protected cyclohexenones. beilstein-journals.org
Other notable reagents include (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) and (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl), which have emerged as versatile and robust difluorocarbene sources. acs.orgsioc.ac.cn These reagents can be activated under various conditions (basic, acidic, or neutral), expanding their compatibility with a wide range of functional groups. acs.org For instance, the reaction of TMSCF₃ with NaI can efficiently cyclopropanate a protected cyclohexenone to yield the corresponding difluorocyclopropane derivative. beilstein-journals.org Furthermore, research has shown that microwave irradiation can significantly accelerate the difluorocyclopropanation of alkenes using fluorinated acetate salts, offering a faster and more energy-efficient protocol. hud.ac.uk
| Reagent | Activator/Conditions | Advantages | Limitations |
|---|---|---|---|
| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decomposition (e.g., >150 °C in diglyme) | Inexpensive, classic reagent | Harsh reaction conditions, limited substrate scope |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Nucleophilic initiator (e.g., NaI, KF, TBAF) | Mild conditions, high yields, broad applicability | Requires stoichiometric initiator |
| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Various (Lewis acids, bases, fluoride (B91410) ions) | Highly versatile ("all-rounder"), multiple activation modes | Higher cost compared to classic reagents |
| Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) | Base (e.g., K₂CO₃, t-BuOK) | Non-ozone-depleting, stable solid | Requires basic conditions, potential side reactions |
Installation and Regioselective Manipulation of the Hydroxyl Group
The introduction of the C-2 hydroxyl group onto the 7,7-difluorobicyclo[4.1.0]heptane skeleton can be accomplished through several synthetic strategies, primarily involving the reduction of a ketone precursor or the direct cyclopropanation of an oxygenated cyclohexene derivative.
The most common route to this compound involves the stereoselective reduction of the corresponding ketone, 7,7-Difluorobicyclo[4.1.0]heptan-2-one. This ketone precursor can be synthesized by the difluorocyclopropanation of 2-cyclohexen-1-one, often requiring a protection-deprotection sequence of the enone.
The reduction of the C-2 carbonyl group can yield two diastereomeric alcohols: the syn-isomer (hydroxyl group on the same face as the cyclopropane ring) and the anti-isomer (hydroxyl group on the opposite face). The stereochemical outcome is highly dependent on the choice of reducing agent and reaction conditions.
Bulky reducing agents , such as Lithium tri-sec-butylborohydride (L-Selectride®), typically approach from the less sterically hindered face of the ketone, which is opposite to the cyclopropane ring. This leads to the preferential formation of the syn-alcohol.
Less hindered reducing agents , like sodium borohydride (B1222165) (NaBH₄), can exhibit lower diastereoselectivity. However, the selectivity can be influenced by additives or by performing the reaction at low temperatures.
Catalytic hydrogenation can also be employed, where the substrate adsorbs onto the catalyst surface from the less hindered face, often leading to the anti-alcohol.
| Reducing Agent | Typical Major Diastereomer | Rationale |
|---|---|---|
| L-Selectride® | syn-alcohol | Attack from the sterically less hindered anti-face. |
| Sodium Borohydride (NaBH₄) | Mixture, often favoring anti-alcohol | Less sterically demanding, allowing for multiple approach trajectories. |
| H₂, Pd/C | anti-alcohol | Substrate adsorbs to the catalyst on the less hindered anti-face. |
Beyond ketone reduction, alternative pathways can establish the C-2 hydroxyl group. One direct approach is the difluorocyclopropanation of a pre-functionalized alkene, such as 2-cyclohexen-1-ol or its protected derivatives (e.g., silyl (B83357) ethers). This strategy installs both the difluorocyclopropane ring and the hydroxyl functionality (or its precursor) in a single key step. The stereochemistry of the existing hydroxyl group can direct the facial selectivity of the carbene addition, although this effect is often modest.
Another potential transformation involves starting with 7,7-difluorobicyclo[4.1.0]heptane and performing a regioselective C-H oxidation at the C-2 position. However, achieving high regioselectivity for such transformations on an unactivated carbon framework is synthetically challenging. A more controlled approach would be the introduction of a double bond to form 7,7-difluorobicyclo[4.1.0]hept-2-ene, followed by a regioselective hydration reaction (e.g., hydroboration-oxidation), which would typically yield the anti-alcohol.
Total Synthesis Approaches Involving this compound as a Key Intermediate
The 7,7-difluorobicyclo[4.1.0]heptane moiety is recognized as a valuable scaffold in medicinal chemistry. The gem-difluorocyclopropyl group can act as a bioisostere for other chemical groups, such as a carbonyl or an ether, while enhancing metabolic stability and modulating lipophilicity. Consequently, this compound and its derivatives are attractive intermediates for the synthesis of novel therapeutic agents.
While specific total syntheses of complex natural products using this exact intermediate are not widely reported, the "difluoro bicyclo[4.1.0]heptyl" structural unit has been explicitly cited in patent literature for the development of new pharmaceuticals. For example, this moiety has been incorporated into the design of novel inhibitors of the NaV1.8 sodium channel, which is a target for the treatment of chronic pain. In these applications, the bicyclic alcohol serves as a rigid scaffold from which other pharmacophoric groups can be appended, with the difluoromethylene group contributing to improved drug-like properties. The hydroxyl group provides a convenient handle for further functionalization, such as etherification or esterification, to explore the structure-activity relationship (SAR) of the designed inhibitors.
Chemical Reactivity and Transformation Pathways of 7,7 Difluorobicyclo 4.1.0 Heptan 2 Ol
Reactions at the Hydroxyl Group
The secondary alcohol functionality in 7,7-difluorobicyclo[4.1.0]heptan-2-ol is a key site for various chemical modifications, including oxidation, dehydration, and derivatization for use in multi-step syntheses.
Oxidation Reactions Leading to Ketone Derivatives, such as 7,7-Difluorobicyclo[4.1.0]heptan-2-one
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 7,7-difluorobicyclo[4.1.0]heptan-2-one. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed to effect this change, with the choice of reagent often depending on the desired reaction scale, selectivity, and tolerance of other functional groups. libretexts.org
Standard conditions for the oxidation of secondary alcohols, such as treatment with a solution of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid, are effective. libretexts.orgchemguide.co.uk Under these conditions, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a visual indication of the reaction's progress. libretexts.orgchemguide.co.uk Unlike primary alcohols, which can be further oxidized to carboxylic acids, the oxidation of secondary alcohols like this compound terminates at the ketone stage. chemguide.co.uk
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Dichromate (K₂Cr₂O₇) | Dilute H₂SO₄, Heat | 7,7-Difluorobicyclo[4.1.0]heptan-2-one |
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 7,7-Difluorobicyclo[4.1.0]heptan-2-one |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Low temperature (-78 °C) | 7,7-Difluorobicyclo[4.1.0]heptan-2-one |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 7,7-Difluorobicyclo[4.1.0]heptan-2-one |
Dehydration Reactions and Subsequent Alkene Formation
The elimination of a water molecule from this compound, a process known as dehydration, leads to the formation of an alkene. This reaction is typically catalyzed by strong acids, which protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent removal of a proton from an adjacent carbon atom by a base (such as water or the conjugate base of the acid catalyst) results in the formation of a double bond. The regioselectivity of this elimination would be expected to follow Zaitsev's rule, favoring the formation of the more substituted, and therefore more stable, alkene. However, the specific products of the dehydration of this compound are not extensively detailed in the available literature, and the reaction could potentially be complicated by rearrangements or ring-opening of the strained cyclopropane (B1198618) ring under harsh acidic conditions.
Derivatization Strategies for Protecting Group Chemistry and Further Functionalization (e.g., Silylated Derivatives)
In the context of a multi-step synthesis, it is often necessary to temporarily mask the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This is achieved by converting the alcohol into a derivative with a protecting group, which can be later removed to regenerate the original alcohol. wikipedia.orgmasterorganicchemistry.com
A common and effective strategy for protecting alcohols is the formation of silyl (B83357) ethers. masterorganicchemistry.com For this compound, this can be accomplished by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). nii.ac.jpuwindsor.ca This reaction yields 2-[tert-Butyl(dimethyl)silyloxy]-7,7-difluorobicyclo[4.1.0]heptane. nii.ac.jp
Silyl ethers are advantageous due to their ease of formation, stability under a wide range of reaction conditions (including exposure to many oxidizing and reducing agents, and organometallic reagents), and the ability to be selectively removed. masterorganicchemistry.com The deprotection of a TBDMS ether is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally high strength of the silicon-fluorine bond. masterorganicchemistry.comuwindsor.ca
| Protecting Group | Reagents for Protection | Protected Compound | Reagents for Deprotection |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | 2-[tert-Butyl(dimethyl)silyloxy]-7,7-difluorobicyclo[4.1.0]heptane | Tetrabutylammonium fluoride (TBAF) |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-TsOH | 2-(Tetrahydro-2H-pyran-2-yloxy)-7,7-difluorobicyclo[4.1.0]heptane | Aqueous Acid (e.g., HCl) |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | 2-(Benzyloxy)-7,7-difluorobicyclo[4.1.0]heptane | H₂, Pd/C (Hydrogenolysis) |
Reactivity of the Geminal Difluorocyclopropane Moiety
The gem-difluorocyclopropane unit is the source of the molecule's most distinct reactivity. The combination of high ring strain and the strong electron-withdrawing nature of the two fluorine atoms activates the three-membered ring towards various transformations. nih.gov
Ring-Opening Reactions and Associated Mechanistic Considerations
gem-Difluorocyclopropanes are valuable precursors in organic synthesis because they can undergo a variety of ring-opening reactions. rsc.orgbohrium.comresearchgate.net These transformations are driven by the release of ring strain, which is higher in gem-difluorocyclopropanes compared to their non-fluorinated analogs. The course of these reactions, including the specific C-C bond that is cleaved, can be controlled by the choice of reagents and catalysts. nih.gov
Transition-metal catalysis is a powerful tool for the functionalization of gem-difluorocyclopropanes. rsc.orgrsc.org For instance, palladium-catalyzed reactions can proceed via an oxidative addition of the catalyst into a C-C bond of the cyclopropane ring. This is often followed by a β-fluoride elimination to generate a palladium-π-fluoroallyl intermediate, which can then be intercepted by various nucleophiles to form monofluorinated alkenes. rsc.org Lewis acids can also catalyze ring-opening by assisting C-F bond activation to generate a fluoroallyl cation, which is then attacked by a nucleophile. rsc.org
The mechanisms for ring-opening are diverse and depend on the substituents on the ring and the reaction conditions. nih.govresearchgate.net They can involve carbocationic, carbanionic, or radical intermediates. nih.gov
Electrophilic and Nucleophilic Reactivity of the Fluorinated Cyclopropane Ring
The electronic properties of the gem-difluorocyclopropane ring dictate its reactivity towards electrophiles and nucleophiles. The two highly electronegative fluorine atoms induce a significant partial positive charge on the carbon atom to which they are attached (C7). This makes the C7 position a potential site for nucleophilic attack. nih.gov
Conversely, the cyclopropane ring itself, with its σ-bonds possessing some π-character, can react with electrophiles. However, the electron-withdrawing effect of the fluorine atoms deactivates the ring towards electrophilic attack compared to a non-fluorinated cyclopropane. Reactions with electrophiles often lead to ring-opening to relieve ring strain and form a more stable carbocationic intermediate, which can then be trapped by a nucleophile. The reactivity of the analogous 7,7-dichlorobicyclo[4.1.0]heptane with electrophiles and nucleophiles has been noted, where its high ring strain enhances reactivity in processes like solvolysis and nucleophilic substitutions.
Metal-Catalyzed Transformations Involving the Bicyclic System
The gem-difluorocyclopropane moiety is known to undergo various transformations catalyzed by transition metals, particularly palladium. bohrium.comrsc.org These reactions typically proceed through a ring-opening mechanism, leveraging the inherent strain of the three-membered ring. researchgate.net
A common pathway involves the oxidative addition of a low-valent metal catalyst, such as Pd(0), into one of the C-C bonds of the cyclopropane ring. acs.orgacs.org This step forms a metallacyclobutane intermediate. Subsequent β-fluoride elimination from this intermediate generates a 2-fluoro-π-allylpalladium complex. acs.orgacs.org This reactive intermediate can then participate in a variety of cross-coupling reactions with different nucleophiles. acs.org
While direct examples using this compound are not readily found, extensive research on other F2CPs demonstrates the versatility of this approach. For instance, palladium-catalyzed ring-opening cross-coupling reactions have been successfully performed with a wide range of partners. rsc.orgbohrium.comrsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of gem-Difluorocyclopropanes
| Coupling Partner | Product Type | Reference |
| Arylsilanes | 2-Fluoroallylic arenes | acs.org |
| Sodium Arylsulfinates | 2-Fluoroallylic sulfones | acs.orgacs.org |
| gem-Diborylalkanes | gem-Diboryl-substituted fluoroalkenes | documentsdelivered.comrsc.org |
| Aldehydes | 2-Fluoroallyl aldehydes | rsc.org |
| Malonates | Fluoroallylic malonates | rsc.org |
These transformations highlight the potential of the 7,7-difluorobicyclo[4.1.0]heptane system to undergo similar metal-catalyzed ring-opening and functionalization, driven by the reactivity of the difluorocyclopropane group. The presence of the hydroxyl group at the C-2 position could influence the regioselectivity of the ring-opening and potentially participate in directing the catalyst or reacting with intermediates.
Carbon-Carbon Bond Formation Strategies at the Bicyclic Core of this compound
Carbon-carbon bond formation directly at the bicyclic core of this compound, without ring-opening, is not extensively documented. However, the strategies employed for C-C bond formation in related bicyclo[4.1.0]heptane systems can provide insight into potential pathways.
One established method for forming C-C bonds on a pre-existing bicyclo[4.1.0]heptane skeleton involves palladium-catalyzed intramolecular coupling reactions. For example, the coupling of a cyclohexadienyl unit with a β-styryl bromide has been used to construct substituted bicyclo[4.1.0]heptenes. acs.org This type of reaction suggests that if appropriate functional groups were present on the this compound core, intramolecular C-C bond formation could be feasible.
More commonly, C-C bond formation involving the bicyclic core occurs via the ring-opening of the difluorocyclopropane, as discussed in the previous section. The palladium-catalyzed Hiyama cross-coupling of gem-difluorocyclopropanes with arylsilanes is a prime example of a C-C bond-forming reaction that proceeds through C-C bond activation and subsequent C-F bond cleavage. acs.org This methodology provides access to linear 2-fluoroallylic structures. acs.org
Table 2: Mechanistic Steps in Palladium-Catalyzed Ring-Opening C-C Coupling
| Step | Description | Intermediate |
| 1. Oxidative Addition | Pd(0) inserts into a strained C-C bond of the cyclopropane. | Four-membered palladacycle |
| 2. β-Fluoride Elimination | Elimination of a fluoride ion from the palladacycle. | 2-Fluorinated π-allylpalladium species |
| 3. Transmetalation | Transfer of the organic group from the coupling partner (e.g., arylsilane) to the palladium complex. | Aryl-palladium intermediate |
| 4. Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Final product and Pd(0) |
This mechanistic pathway has been applied to synthesize a variety of compounds, demonstrating its robustness for forming new carbon-carbon bonds. acs.orgrsc.org The application of such strategies to this compound would likely result in the formation of functionalized monofluorinated cyclohexene (B86901) derivatives.
Role As a Versatile Synthetic Intermediate in Complex Molecule Construction
Building Block for Novel Polycyclic and Highly Fluorinated Compounds
The strained bicyclo[4.1.0]heptane skeleton, substituted with two fluorine atoms, endows 7,7-Difluorobicyclo[4.1.0]heptan-2-ol with significant potential as a precursor for more complex polycyclic systems. Gem-dihalocyclopropanes are well-established as pivotal intermediates in organic synthesis, capable of undergoing various ring-opening and rearrangement reactions to afford diverse molecular scaffolds. acs.org The high bond dissociation energy of the C-F bonds means that organofluorine compounds are often resistant to heat and metabolism, a desirable trait in many applications. nii.ac.jp
While this compound is itself a polycyclic fluorinated compound, its utility extends to being a foundational element for constructing even more elaborate structures. The reactivity of the cyclopropane (B1198618) ring, influenced by the gem-difluoro substitution, can be harnessed for further annulation reactions. Synthetic strategies may involve transformations of the alcohol functionality followed by reactions that engage the bicyclic core to build additional rings, leading to novel and highly functionalized polycyclic molecules with a defined spatial arrangement of atoms.
Precursor to Biologically Relevant Scaffolds and Chemical Probes
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. enamine.net The gem-difluoromethylene group is a particularly valuable motif that can act as a bioisosteric replacement for other chemical groups, improving the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. enamine.netenamine.net this compound, containing this key structural feature, is therefore a highly relevant precursor for molecules of biological interest.
The 7,7-difluorobicyclo[4.1.0]hept-2-yl moiety, derived from the parent alcohol, has been successfully incorporated into complex molecules designed for therapeutic applications. This bicyclic fragment serves as a rigid, lipophilic structural component that can orient other functional groups in a precise manner for optimal interaction with biological targets. acs.org The gem-difluoro group can enhance metabolic stability and modulate acidity or basicity of nearby functional groups through its strong inductive effect. nih.gov
A notable application is in the development of kinase inhibitors for treating neurological and inflammatory diseases. For instance, the 7,7-difluorobicyclo[4.1.0]hept-2-yl group has been integrated into imidazo[1,2-a]pyridinyl derivatives that function as modulators of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways. google.com The incorporation of this specific fluorinated scaffold is a deliberate strategy to optimize the drug-like properties of the final compound. google.com
| Parameter | Value |
| Compound Name | N-(7,7-difluorobicyclo[4.1.0]hept-2-yl)-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine-6-carboxamide |
| Parent Scaffold | This compound |
| Therapeutic Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) |
| Potential Indication | Neurological and neurodegenerative diseases, inflammatory diseases |
| Reference | google.com |
Organofluorine compounds play a significant role in the development of modern agrochemicals due to their enhanced biological activity and stability. nii.ac.jp The principles of using fluorinated building blocks in pharmaceuticals are often transferable to agrochemical design. The gem-difluorocyclopropane unit, as present in this compound, can be used to create novel pesticides and herbicides with improved efficacy and environmental persistence profiles. While general research highlights the utility of related compounds like 7,7-Dichlorobicyclo[4.1.0]heptane as intermediates for synthesizing molecules for agrochemicals, specific examples detailing the use of its difluoro-alcohol analog are less documented in available literature.
In material science, the incorporation of fluorinated fragments can impart unique properties such as thermal stability, chemical resistance, and altered surface characteristics (hydrophobicity/oleophobicity). The rigid, bicyclic structure of this compound makes it a candidate for inclusion in specialty polymers or as a building block for advanced materials where precise three-dimensional structure and fluorine content are desired.
Utility in the Preparation of Advanced Materials and Specialty Chemicals
The chemical reactivity and distinct structural features of this compound position it as a useful starting material for specialty chemicals. The conversion of the alcohol to other functional groups (e.g., amines, esters, ethers) generates a panel of derivatives, each with unique properties and potential applications. For example, the corresponding ketone, 7,7-Difluorobicyclo[4.1.0]heptan-2-one, and various amine derivatives are available as chemical building blocks, indicating their role in synthetic campaigns aimed at producing complex, non-pharmaceutical targets. uni.luechemi.com These derivatives can be employed in the synthesis of ligands for catalysis, components for liquid crystals, or as chiral synthons, provided the parent alcohol is resolved into its respective enantiomers.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) for Comprehensive Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in an organic molecule. For 7,7-Difluorobicyclo[4.1.0]heptan-2-ol, a combination of ¹H, ¹⁹F, and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would be expected to show a complex set of signals for the protons on the bicyclic ring. The proton attached to the same carbon as the hydroxyl group (H-2) would likely appear as a multiplet at a characteristic downfield shift. The other protons on the cyclohexane (B81311) ring and the cyclopropane (B1198618) ring would exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum would provide direct information about the geminal difluoro group. The two fluorine atoms are diastereotopic and would be expected to show distinct chemical shifts. They would likely appear as a pair of doublets due to geminal F-F coupling. Further coupling to adjacent protons would lead to more complex multiplets.
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the hydroxyl group (C-2) and the carbons of the cyclopropane ring (C-1, C-6) would have characteristic chemical shifts. The carbon atom of the CF₂ group (C-7) would appear as a triplet due to one-bond coupling with the two fluorine atoms.
A representative, though not identical, dataset for a related compound, 2-[tert-Butyl(dimethyl)silyloxy]-7,7-difluorobicyclo[4.1.0]heptane, shows the complexity of the proton signals for the bicyclic system.
| ¹H NMR Data for 2-[tert-Butyl(dimethyl)silyloxy]-7,7-difluorobicyclo[4.1.0]heptane |
| Chemical Shift (δ) in ppm |
| 0.12 (s, 3H) |
| 0.13 (s, 3H) |
| 0.88 (s, 9H) |
| 1.20–1.40 (m, 3H) |
| 1.42–1.56 (m, 2H) |
| 1.63 (dd, J = 14.5, 7.5 Hz, 1H) |
| 1.80–1.95 (m, 2H) |
| 3.82 (td, J = 8.0, 4.0 Hz, 1H) |
| Data is for a related silyl-protected derivative and not the title compound. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀F₂O), the expected monoisotopic mass is approximately 148.07 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass. The fragmentation pattern would likely show losses of small molecules such as H₂O, HF, and potentially cleavage of the bicyclic ring system, providing further structural clues.
While experimental data is not available, predicted mass spectrometry adducts for the title compound are listed below.
| Predicted Mass Spectrometry Data for this compound |
| Adduct |
| [M+H]⁺ |
| [M+Na]⁺ |
| [M-H]⁻ |
| [M+H-H₂O]⁺ |
| Data is predicted and not from experimental measurement. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key vibrational modes would be:
O-H stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H stretches: Absorptions for the sp³ C-H bonds of the cyclohexane and cyclopropane rings, typically found just below 3000 cm⁻¹.
C-O stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹, corresponding to the stretching of the carbon-oxygen single bond.
C-F stretches: Strong and characteristic absorptions, typically in the 1000-1200 cm⁻¹ region, arising from the C-F bonds of the difluoromethylene group.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would unambiguously confirm its molecular structure, including the relative stereochemistry of the hydroxyl group and the cyclopropane ring. It would also provide precise bond lengths, bond angles, and conformational details of the bicyclic system in the solid state. To date, no crystal structure for this compound has been reported in publicly accessible databases.
Computational and Theoretical Investigations of 7,7 Difluorobicyclo 4.1.0 Heptan 2 Ol
Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For 7,7-Difluorobicyclo[4.1.0]heptan-2-ol, such calculations would provide a deep understanding of its electronic structure, thermodynamic stability, and conformational preferences.
The electronic structure of this compound is significantly influenced by the presence of the gem-difluoro group on the cyclopropane (B1198618) ring and the hydroxyl group on the cyclohexane (B81311) ring. The highly electronegative fluorine atoms induce a strong polarization of the C-F bonds, leading to a partial positive charge on the C7 carbon and partial negative charges on the fluorine atoms. This, in turn, can affect the charge distribution across the entire bicyclic system. The hydroxyl group introduces a polar protic site, capable of acting as both a hydrogen bond donor and acceptor.
In terms of stability, the introduction of the gem-difluoro group is expected to have a stabilizing effect on the cyclopropane ring through the "Thorpe-Ingold effect" or gem-disubstitution effect, which can alter bond angles and relieve some of the inherent ring strain. The stability of different stereoisomers (arising from the relative orientation of the hydroxyl group) would be a key outcome of quantum chemical calculations.
Conformational analysis of the parent bicyclo[4.1.0]heptan-2-ol reveals a preference for chair-like conformations of the cyclohexane ring. smolecule.com It is anticipated that this compound would also adopt similar chair conformations. The relative energies of the syn and anti isomers (referring to the orientation of the hydroxyl group with respect to the cyclopropane ring) and the different chair and boat conformers could be precisely determined through computational methods.
Table 1: Predicted Relative Energies of Conformers of this compound (Hypothetical Data)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| syn-Chair | 0.00 | C1-C6-C5-C4 ≈ 55 |
| anti-Chair | 0.5 - 1.5 | C1-C6-C5-C4 ≈ -55 |
| syn-Boat | 4.0 - 6.0 | Various |
| anti-Boat | 4.5 - 6.5 | Various |
Note: This table presents hypothetical data based on general principles and data for analogous compounds. The actual values would need to be determined by specific quantum chemical calculations.
Computational Studies on Reaction Mechanisms of Key Transformations
Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. For this compound, several key transformations could be investigated.
One important class of reactions involves the hydroxyl group, such as oxidation to the corresponding ketone, 7,7-difluorobicyclo[4.1.0]heptan-2-one, or substitution reactions. Computational modeling could predict the feasibility of these reactions and the stereochemical outcomes.
Another area of interest is the reactivity of the difluorocyclopropane ring. Under certain conditions, the ring could undergo opening reactions. Theoretical studies on the ring-opening of similar gem-dihalocyclopropanes have provided insights into the underlying mechanisms, which can be either thermally or photochemically induced. The presence of the hydroxyl group could influence the regioselectivity of such ring-opening reactions.
Furthermore, computational studies could explore the participation of the hydroxyl group in directing or accelerating reactions at the cyclopropane ring, for instance, through intramolecular hydrogen bonding to a reagent or catalyst.
Conformational Analysis and Quantification of Ring Strain Contributions within the Bicyclic System
The bicyclo[4.1.0]heptane framework is characterized by significant ring strain, primarily due to the presence of the three-membered cyclopropane ring fused to the six-membered cyclohexane ring. The cyclohexane ring in the parent bicyclo[4.1.0]heptane system is known to be flattened compared to cyclohexane itself, a consequence of the geometric constraints imposed by the fused cyclopropane.
The introduction of the gem-difluoro group at the C7 position is expected to modulate the ring strain. The C-F bonds are shorter and stronger than C-H bonds, and the F-C-F bond angle will be smaller than the corresponding H-C-H angle. These geometric changes can alter the strain energy of the cyclopropane ring and, consequently, the entire bicyclic system. Computational methods, such as homodesmotic reactions, can be employed to quantify the ring strain energy.
Conformational analysis of bicyclo[4.1.0]heptan-2-ol indicates that the cyclohexane ring can exist in chair and boat conformations, with the chair being more stable. smolecule.com The energy barrier for the interconversion between these conformers can be computationally determined. For this compound, a similar conformational landscape is expected, although the relative energies of the conformers and the barrier heights for interconversion may be altered by the electronic and steric effects of the fluorine atoms.
Table 2: Estimated Ring Strain Contributions in Bicyclo[4.1.0]heptane Derivatives (Illustrative Values)
| Compound | Total Ring Strain (kcal/mol) | Contribution from Cyclopropane | Contribution from Cyclohexane |
| Bicyclo[4.1.0]heptane | ~28 | ~27.5 | ~0.5 |
| 7,7-Difluorobicyclo[4.1.0]heptane | 26-28 | Modified by F substitution | Slightly altered |
Note: These are estimated values based on known data for cyclopropane and cyclohexane. Precise quantification requires dedicated computational studies.
Molecular Dynamics Simulations for Exploring Conformational Landscape and Interactions
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules over time, providing insights into their conformational landscape and intermolecular interactions in a condensed phase.
For this compound, MD simulations could be employed to study its conformational flexibility in various solvents. By simulating the molecule's trajectory, one could observe the transitions between different chair and boat conformations of the cyclohexane ring and determine their relative populations at a given temperature. This would provide a more realistic picture of the molecule's behavior in solution compared to static quantum chemical calculations in the gas phase.
Furthermore, MD simulations would be particularly useful for studying the intermolecular interactions of this compound. The hydroxyl group can form hydrogen bonds with solvent molecules or with other solute molecules. The fluorine atoms, while not strong hydrogen bond acceptors, can participate in other non-covalent interactions, such as dipole-dipole interactions. MD simulations can quantify the strength and lifetime of these interactions, providing a detailed understanding of the solvation shell around the molecule and its aggregation behavior. This information is crucial for predicting its physical properties, such as solubility and boiling point, as well as its reactivity in different media.
Development of Analogues and Derivatives of 7,7 Difluorobicyclo 4.1.0 Heptan 2 Ol
Structural Modifications at the Bicyclo[4.1.0]heptane Core
A primary avenue for analogue development involves the substitution of the fluorine atoms at the C-7 position with other halogens, such as chlorine and bromine. The synthesis of these dihalo-analogues typically commences with the appropriate dihalocarbene addition to a cyclohexene (B86901) precursor.
The synthesis of 7,7-dichlorobicyclo[4.1.0]heptane can be achieved by reacting cyclohexene with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide (B78521). oc-praktikum.dethieme-connect.deresearchgate.net Similarly, the dibromo analogue is accessible through the reaction of cyclohexene with bromoform. Subsequent oxidation of the bicyclic core, for instance, using chromium trioxide, can introduce a carbonyl group at the C-2 position, yielding 7,7-dihalobicyclo[4.1.0]heptan-2-one. researchgate.net This ketone can then be readily reduced to the desired 7,7-dihalobicyclo[4.1.0]heptan-2-ol using standard reducing agents like sodium borohydride (B1222165).
| Analogue | Synthetic Precursors | Key Reaction Step | Intermediate |
|---|---|---|---|
| 7,7-Dichlorobicyclo[4.1.0]heptan-2-ol | Cyclohexene, Chloroform | Dichlorocarbene (B158193) addition | 7,7-Dichlorobicyclo[4.1.0]heptane |
| 7,7-Dibromobicyclo[4.1.0]heptan-2-ol | Cyclohexene, Bromoform | Dibromocarbene addition | 7,7-Dibromobicyclo[4.1.0]heptane |
Further diversification of the 7,7-difluorobicyclo[4.1.0]heptan-2-ol scaffold can be achieved by altering the carbocyclic framework itself. This includes the incorporation of heteroatoms into the ring system or varying the size of the fused rings.
Heteroatom Incorporation: The introduction of nitrogen or oxygen atoms into the bicyclo[4.1.0]heptane core can lead to the formation of aza- and oxa-analogues, respectively. For instance, the synthesis of 1-azabicyclo[4.1.0]heptan-2-one has been reported, which could serve as a precursor to aza-analogues of the target compound. researchgate.net Similarly, 7-oxabicyclo[4.1.0]heptane derivatives have been synthesized, demonstrating the feasibility of incorporating an oxygen atom into the bicyclic system. nih.govgoogle.com These heteroatomic analogues are of particular interest due to their potential to form hydrogen bonds and coordinate with metal ions, which can significantly alter their biological properties.
Ring Size Variations: The synthesis of analogues with different ring sizes, such as bicyclo[3.1.0]hexane and bicyclo[5.1.0]octane systems, has also been explored. The synthesis of bicyclo[3.1.0]hexan-2-ol derivatives has been accomplished through various synthetic routes, including intramolecular cyclopropanation of unsaturated terminal epoxides. researchgate.net These smaller ring systems exhibit increased ring strain, which can influence their reactivity. Conversely, the synthesis of bicyclo[5.1.0]octan-2-ol analogues provides access to larger, more flexible ring systems. columbia.edu The variation in ring size allows for a systematic investigation of how the geometric constraints of the bicyclic system affect its chemical and biological properties.
| Modification | Example Analogue Core | Potential Synthetic Strategy |
|---|---|---|
| Nitrogen Incorporation | Aza-bicyclo[4.1.0]heptane | Ring-closing reactions of functionalized piperidines |
| Oxygen Incorporation | Oxa-bicyclo[4.1.0]heptane | Epoxidation of cyclohexene derivatives |
| Ring Contraction | Bicyclo[3.1.0]hexane | Intramolecular cyclopropanation |
| Ring Expansion | Bicyclo[5.1.0]octane | Cyclopropanation of cycloheptene (B1346976) derivatives |
Functionalization of the Hydroxyl Group and Other Peripheral Sites
The hydroxyl group at the C-2 position of this compound is a prime site for further functionalization, allowing for the introduction of a wide variety of substituents. Standard organic transformations can be employed to convert the hydroxyl group into esters, ethers, and other functional groups.
Esterification and Etherification: The hydroxyl group can be readily esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, under appropriate catalytic conditions. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base. These reactions allow for the attachment of a diverse range of acyl and alkyl groups, which can be used to modulate the lipophilicity and steric bulk of the molecule.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 7,7-difluorobicyclo[4.1.0]heptan-2-one, using a variety of oxidizing agents. smolecule.com This ketone serves as a key intermediate for further synthetic manipulations, such as the introduction of substituents at the adjacent C-1 and C-3 positions.
Substitution: Nucleophilic substitution reactions at the C-2 position can also be envisioned, although this may require activation of the hydroxyl group as a better leaving group, for example, by conversion to a tosylate or mesylate. This would allow for the introduction of a range of nucleophiles, further expanding the diversity of accessible derivatives.
Comparative Studies on Reactivity and Synthetic Accessibility of Analogues
The development of analogues of this compound is often accompanied by comparative studies of their reactivity and synthetic accessibility. These studies are crucial for understanding the structure-activity relationships within this class of compounds and for optimizing synthetic routes to promising candidates.
The synthetic accessibility of the dihalo-analogues is largely dependent on the availability and reactivity of the corresponding haloforms and the efficiency of the subsequent oxidation and reduction steps. While the synthesis of the dichloro- and dibromo-analogues is relatively straightforward, the introduction of the difluoro-moiety can sometimes present greater challenges.
Future Directions and Emerging Research Avenues in 7,7 Difluorobicyclo 4.1.0 Heptan 2 Ol Chemistry
Development of Sustainable and Green Chemistry Approaches in its Synthesis
The pursuit of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For the synthesis of 7,7-Difluorobicyclo[4.1.0]heptan-2-ol and related structures, future efforts will likely concentrate on several key areas of green chemistry.
Alternative Carbene Precursors: Traditional methods for generating difluorocarbene often rely on reagents and conditions that are not ideal from a green chemistry perspective. Research is moving towards safer and more sustainable carbene sources. While thermal decomposition of reagents like bromodifluoroacetate salts is effective, it requires high temperatures. researchgate.net The development of precursors that generate difluorocarbene under milder, catalytic conditions is a significant research avenue.
Flow Chemistry: Continuous flow chemistry offers substantial advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates like difluorocarbene. nih.gov By enabling precise control over temperature, pressure, and reaction time, flow systems can improve reaction efficiency and yield while minimizing waste and handling of explosive intermediates. nih.gov
Phase-Transfer Catalysis (PTC): PTC has been effectively used for the generation of dichlorocarbene (B158193) and represents a greener alternative by minimizing the use of organic solvents and allowing for easier product separation. While generating difluorocarbene via PTC from chlorodifluoromethane (B1668795) has been reported as less effective for cyclopropanation, further research into optimizing catalysts and reaction conditions could unlock this potentially sustainable pathway. nih.gov
Atom Economy: Synthetic routes that maximize the incorporation of all reactant atoms into the final product are a cornerstone of green chemistry. Future synthetic designs will aim for higher atom economy, for instance, through cycloaddition reactions that construct the core bicyclic system with minimal byproduct formation. rsc.org
Discovery of Novel Catalytic Systems for Efficient and Selective Transformations
Catalysis is central to the functionalization and transformation of the this compound scaffold. The discovery of new catalytic systems is crucial for unlocking novel reactivity and achieving high levels of efficiency and selectivity.
Transition Metal Catalysis: Low-valent transition metals are highly effective in catalyzing the ring-opening of difluorocyclopropanes. nih.gov Palladium (Pd), Nickel (Ni), Rhodium (Rh), and Copper (Cu) catalysts have been extensively studied for their ability to mediate cross-coupling and cycloaddition reactions. rsc.org Future work will focus on developing catalysts with enhanced activity and selectivity, allowing for transformations under milder conditions with lower catalyst loadings. For example, recent advances include Rh-catalyzed carbofluorination reactions that recycle the fluorine atoms with 100% atom economy. rsc.org
Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based systems. Organocatalysis has been successfully applied to the functionalization of gem-difluorocyclopropanes. rsc.org A notable example is the use of I(I)/I(III) catalysis in the fluorinative ring contraction of cyclobutene derivatives to form cis-α,α-difluorocyclopropanes stereoselectively. acs.org
Photoredox and Electrochemical Catalysis: These emerging fields utilize light or electricity to drive chemical reactions, often under very mild conditions. Photoredox catalysis has been employed for the [3+2]-radical cascade cyclization of gem-difluorocyclopropanes with alkenes. rsc.org Exploring these energy sources can provide access to unique reactive intermediates and reaction pathways not achievable through traditional thermal methods.
| Catalyst Type | Metal/Compound | Transformation Example | Reference |
| Transition Metal | Pd, Ni, Rh, Cu | Ring-opening/Cross-coupling | nih.govrsc.org |
| Organocatalysis | p-TolI / Selectfluor | Fluorinative Ring Contraction | acs.org |
| Photoredox Catalysis | Isothiouronyl radical cations | [3+2]-Radical Cascade Cyclization | rsc.org |
| Lewis Acid Catalysis | Group 13 Halides, Ag+ | Ring Opening via Carbocation Intermediates | nih.gov |
Exploration of Undiscovered Reactivity Profiles and Novel Reaction Pathways
The strained three-membered ring of this compound, combined with the strong electron-withdrawing nature of the two fluorine atoms, confers unique reactivity that is still being explored. Future research will continue to uncover novel transformations.
Cycloaddition Reactions: Beyond simple ring-opening, the difluorocyclopropane moiety can participate in various cycloaddition reactions. For instance, Rh-catalyzed [3+2] cycloadditions with internal alkenes yield gem-difluorinated cyclopentanes with high selectivity and 100% atom economy. rsc.org Similarly, dipolar cycloadditions between gem-difluorocyclopropenes and azomethine ylides provide access to novel fluorinated 3-azabicyclo[3.1.0]hexanes. nih.govresearchgate.net
C-F Bond Functionalization: While many reactions proceed with the retention of the CF₂ group, selective cleavage of one or both C-F bonds opens up a vast chemical space. Transition metal-catalyzed ring-opening/cross-coupling reactions can lead to monofluoroalkenes via single C-F bond cleavage. rsc.org Transformations involving double C-F bond cleavage are also being developed. rsc.org
Radical Reactions: The generation of radical intermediates from difluorocyclopropanes offers a powerful strategy for forming new C-C bonds. Visible-light-promoted single-electron oxidation can initiate a ring-opening and subsequent F-nucleophilic attack, leading to the construction of CF₃-containing molecules. acs.org
Rational Design of Highly Functionalized Derivatives with Tailored Properties
The 7,7-difluorobicyclo[4.1.0]heptane core is a privileged scaffold for designing molecules with specific, tailored properties for applications in medicine and materials science.
Medicinal Chemistry: The incorporation of fluorine atoms and the rigid bicyclic structure can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The rational design of derivatives will focus on creating isosteres of common biological motifs, where the C(sp³)F₂ group replaces a carbonyl group (C(sp²)═O), to probe and modulate biological activity. acs.org This strategy is valuable for developing new drug candidates.
Conformationally Restricted Analogs: The rigid structure of the bicyclo[4.1.0]heptane system allows for the synthesis of conformationally constrained analogs of more flexible molecules. This is a powerful tool in drug discovery for understanding structure-activity relationships and improving binding selectivity.
Synthesis of Complex Scaffolds: The reactivity of the core structure allows for its elaboration into a wide array of more complex molecules. For example, functional groups on the six-membered ring can be transformed to introduce amines, carboxylic acids, or other functionalities, while transformations of the cyclopropane (B1198618) ring can lead to diverse fluorinated products. nih.govsigmaaldrich.com This versatility enables the creation of libraries of compounds for screening and property optimization.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
To accelerate the discovery and optimization of reactions and novel derivatives involving this compound, the integration of modern automation and high-throughput experimentation (HTE) is essential.
Accelerated Reaction Optimization: HTE platforms allow for the rapid screening of a large number of reaction parameters—such as catalysts, ligands, solvents, and temperatures—in parallel. nih.gov This approach can dramatically reduce the time required to find optimal conditions for the synthesis of the core structure or for its subsequent functionalization. nih.gov
Library Synthesis: Automated synthesis platforms can be used to generate large libraries of derivatives from a common intermediate like this compound. sigmaaldrich.com By systematically varying reagents and building blocks, diverse collections of novel compounds can be prepared efficiently for biological screening or materials testing.
Data-Driven Discovery: HTE generates vast amounts of data that, when combined with modern data analysis and machine learning, can guide the design of future experiments and lead to the discovery of new reactions and structure-property relationships. youtube.comresearchgate.net This data-rich approach moves beyond trial-and-error, enabling a more rational and efficient exploration of chemical space.
| Technology | Application in this compound Chemistry | Potential Benefits |
| High-Throughput Experimentation (HTE) | Screening catalysts, solvents, and reagents for synthesis and functionalization. | Rapid optimization, discovery of novel conditions. nih.gov |
| Automated Synthesis Platforms | Parallel synthesis of derivative libraries for screening. | Increased speed and efficiency, reduced human error. sigmaaldrich.com |
| Flow Chemistry | Safer handling of hazardous intermediates (e.g., difluorocarbene), process optimization. | Improved safety, scalability, and process control. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
